molecular formula C26H24ClN3O4 B2894589 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide CAS No. 899965-27-6

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide

Cat. No. B2894589
M. Wt: 477.95
InChI Key: DSILVIUKIIOBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O4 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Viral Infections

Research has indicated that derivatives of quinoline, resembling the compound , have been synthesized and evaluated for their therapeutic efficacy in treating viral infections such as Japanese encephalitis. One study demonstrated a novel anilidoquinoline derivative's significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and an increase in survival in treated mice (Joydeep Ghosh et al., 2008).

Antimicrobial and Antifungal Properties

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. Certain compounds have shown promising results in vitro against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, indicating a broad spectrum of antibacterial potential (N. Patel et al., 2011). Additionally, some derivatives demonstrated significant antifungal activity, suggesting their utility in developing new antimicrobial agents.

Anticancer Activity

The synthesis and evaluation of quinazolinone derivatives have led to the identification of compounds with notable antitumor activities. A study highlighted a series of 3-benzyl-substituted-4(3H)-quinazolinones, which showed broad-spectrum antitumor activity, with some compounds being nearly 1.5–3.0-fold more potent compared to the control, indicating their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

Further studies on quinazolinyl acetamides have explored their analgesic and anti-inflammatory activities. Compounds in this category have shown potent effects in models of pain and inflammation, suggesting their potential application in managing these conditions without the pronounced ulcerogenic potential associated with some traditional therapies (V. Alagarsamy et al., 2015).

Molecular Docking Studies

Molecular docking studies of quinazolinone analogs have been conducted to understand their interaction with biological targets. These studies provide insights into the molecular basis of the compounds' activities, supporting their optimization for increased potency and specificity towards intended targets, such as microbial enzymes or cancer cell receptors (S. Rajasekaran & G. K. Rao, 2015).

properties

IUPAC Name

2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-23-12-17-11-18(15-28-20-8-4-3-5-9-20)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-10-6-7-19(27)13-21/h3-14,28H,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILVIUKIIOBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CNC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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